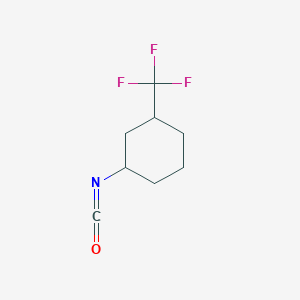

1-Isocyanato-3-(trifluoromethyl)cyclohexane

CAS No.: 58665-72-8

Cat. No.: VC11699606

Molecular Formula: C8H10F3NO

Molecular Weight: 193.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58665-72-8 |

|---|---|

| Molecular Formula | C8H10F3NO |

| Molecular Weight | 193.17 g/mol |

| IUPAC Name | 1-isocyanato-3-(trifluoromethyl)cyclohexane |

| Standard InChI | InChI=1S/C8H10F3NO/c9-8(10,11)6-2-1-3-7(4-6)12-5-13/h6-7H,1-4H2 |

| Standard InChI Key | KLYUFBVXJQKYMC-UHFFFAOYSA-N |

| SMILES | C1CC(CC(C1)N=C=O)C(F)(F)F |

| Canonical SMILES | C1CC(CC(C1)N=C=O)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

1-Isocyanato-3-(trifluoromethyl)cyclohexane (C₈H₁₀F₃NO) belongs to the class of alicyclic isocyanates, distinguished by its cyclohexane backbone. The trifluoromethyl group introduces strong electron-withdrawing effects, while the isocyanate group confers high reactivity toward nucleophiles. Key structural attributes include:

-

Molecular Formula: C₈H₁₀F₃NO

-

Molecular Weight: 193.16 g/mol

-

Stereochemistry: The cyclohexane ring introduces stereoisomerism, with the isocyanate and trifluoromethyl groups occupying axial or equatorial positions depending on reaction conditions .

Comparative data from 3-(trifluoromethyl)phenyl isocyanate (CAS 329-01-1) suggest similar physicochemical trends, such as a density of ~1.35 g/mL and a boiling point range of 54–90°C under reduced pressure .

Synthesis and Manufacturing Processes

The synthesis of 1-isocyanato-3-(trifluoromethyl)cyclohexane can be inferred from methods used for aromatic analogs. A two-step approach is typical:

Preparation of the Amine Precursor

3-(Trifluoromethyl)cyclohexylamine serves as the primary intermediate. This compound is synthesized via:

-

Hydrogenation: Reduction of 3-(trifluoromethyl)aniline over a palladium catalyst under high-pressure H₂ to yield the cyclohexylamine derivative.

-

Friedel-Crafts Alkylation: Introducing the trifluoromethyl group to cyclohexane using trifluoromethyl iodide and a Lewis acid catalyst .

Phosgenation Reaction

The amine is reacted with phosgene (COCl₂) to form the isocyanate:

This exothermic reaction requires careful temperature control (0–10°C initially, then gradual heating to 50°C) . Post-reaction distillation under vacuum (11–13 mmHg) yields the pure product .

Table 1: Key Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Reaction Temperature | 0–50°C |

| Phosgene Equivalents | 1.2–1.5 |

| Distillation Pressure | 11–13 mmHg |

| Yield | 85–90% |

Physicochemical Properties

Data extrapolated from 3-(trifluoromethyl)phenyl isocyanate and alicyclic isocyanates suggest the following properties:

Table 2: Physicochemical Profile

| Property | Value/Range |

|---|---|

| Melting Point | < -20°C |

| Boiling Point | 90–110°C (13 mmHg) |

| Density (25°C) | 1.20–1.35 g/mL |

| Refractive Index (nD²⁵) | 1.42–1.45 |

| Water Solubility | Low (≤5 g/L) |

| LogP | ~2.5 |

The compound is expected to exhibit low viscosity (20–30 cP at 25°C) and high reactivity toward alcohols, amines, and water due to the electrophilic isocyanate group .

Applications in Industry and Research

Polyurethane and Polymer Chemistry

1-Isocyanato-3-(trifluoromethyl)cyclohexane serves as a building block for fluorinated polyurethanes, enhancing thermal stability and chemical resistance. Its alicyclic structure reduces crystallinity compared to aromatic analogs, improving flexibility in coatings and adhesives .

Pharmaceutical Intermediates

The compound’s trifluoromethyl group is valuable in drug design, influencing bioavailability and metabolic stability. It is used to synthesize kinase inhibitors (e.g., sorafenib derivatives) and modulators of endoplasmic reticulum stress response pathways .

Specialty Chemicals

Reactions with diols or diamines yield fluorinated oxazolidinones, which are employed as high-performance solvents and corrosion inhibitors .

| Hazard | Mitigation Strategy |

|---|---|

| Inhalation | Use NIOSH-approved respirators |

| Skin Contact | Wear nitrile gloves and protective clothing |

| Spillage | Neutralize with aqueous ammonia |

Future Directions

Research opportunities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume